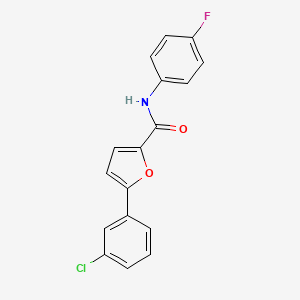

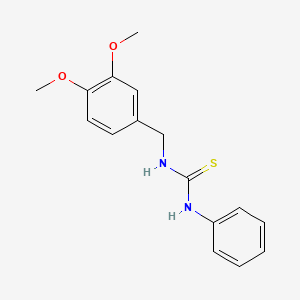

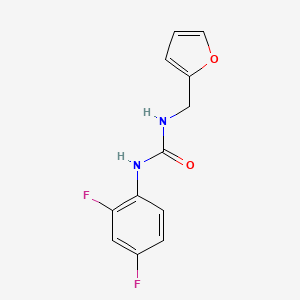

![molecular formula C9H9NO5S B5796791 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one

Overview

Description

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one, also known as HBS or hydroxyethylsulfonylbenzoxazole, is a chemical compound that is widely used in scientific research. It has a unique chemical structure that makes it useful for a variety of applications, including as a fluorescent probe for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves its ability to bind to specific amino acid residues on proteins and undergo a conformational change upon excitation with light, resulting in fluorescence emission. This property makes it useful for studying protein-protein interactions and protein localization in cells.

Biochemical and Physiological Effects:

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has been shown to have low toxicity and does not interfere with normal cellular processes. It has been used in a variety of cell types, including cancer cells, and has been shown to have minimal effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one in lab experiments include its high sensitivity and specificity for protein labeling, its low toxicity, and its ability to be used in live cells. However, its limitations include its relatively high cost, the need for specialized equipment for fluorescence imaging, and its limited photostability, which can lead to photobleaching over time.

Future Directions

There are several future directions for the use of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one in scientific research, including the development of new derivatives with improved photostability and the use of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one in combination with other fluorescent probes to study protein-protein interactions and cellular signaling pathways. Additionally, 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one may have potential applications in the development of new photodynamic therapies for cancer treatment.

Synthesis Methods

The synthesis of 5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one involves several steps, including the reaction of 2-aminophenol with chloroacetic acid to form a benzoxazole intermediate, which is then reacted with ethylene oxide to introduce the hydroxyethylsulfonyl group. The final product is obtained through purification and crystallization.

Scientific Research Applications

5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one has found extensive use in scientific research due to its fluorescent properties, which make it an excellent tool for studying protein-protein interactions. It can be used to label specific proteins and track their movement in live cells, allowing researchers to study their function and interactions in real-time.

properties

IUPAC Name |

5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-8-7(5-6)10-9(12)15-8/h1-2,5,11H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHPWNGFVKNMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)CCO)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333538 | |

| Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |

CAS RN |

372174-14-6 | |

| Record name | 5-(2-hydroxyethylsulfonyl)-3H-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)

![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

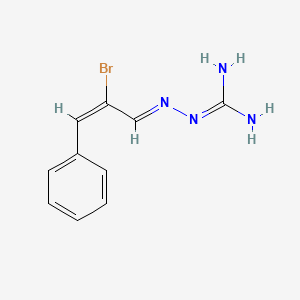

![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)